molecular formula C36H58O9 B565000 Pomolic acid 28-O-beta-D-glucopyranosyl ester CAS No. 83725-24-0

Pomolic acid 28-O-beta-D-glucopyranosyl ester

Cat. No. B565000
CAS RN: 83725-24-0
M. Wt: 634.851
InChI Key: RRIMLWHUVCZACL-HPUCWRFUSA-N
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Description

Pomolic acid 28-O-beta-D-glucopyranosyl ester is a natural triterpenoid found in the root of Sanguisorba officinalis . It is available for purchase in various quantities .


Molecular Structure Analysis

The molecular formula of this compound is C36H58O9 . Its molecular weight is 634.9 g/mol . The compound is a type of triterpenoid .


Chemical Reactions Analysis

Pomolic acid and its glucopyranose ester have been shown to promote apoptosis through autophagy in HT-29 colon cancer cells .


Physical And Chemical Properties Analysis

This compound is a white powder . It is soluble in DMSO, Pyridine, Methanol, Ethanol, etc .

Scientific Research Applications

Pharmacokinetics and Absorption

A study on rats demonstrated the pharmacokinetics of pomolic acid, among other compounds, revealing how it is absorbed and metabolized in the body. This research is crucial for understanding the therapeutic potential and behavior of pomolic acid in biological systems (Wei et al., 2022).

Structural Characterization

Research has focused on the structural characterization of pomolic acid derivatives from various plants. For instance, new glycosides of pomolic acid were identified and structurally analyzed, contributing to the understanding of its chemical nature and potential applications (Sasmakov et al., 2004), (Sasmakov et al., 2007).

Triterpenoid Analysis

Several studies have isolated pomolic acid and its derivatives from different plant species, contributing to the chemosystematic studies of these plants. This helps in understanding the distribution and variation of such compounds in nature, which can have implications in phytochemistry and pharmacology (Mohamed et al., 2020), (Santos et al., 2005).

Medicinal Potential

Research on pomolic acid derivatives has shown their potential in medicinal applications, such as their cytotoxicity against cancer cell lines and inhibitory effects on nitric oxide production in cells. These findings suggest potential therapeutic uses in cancer and inflammatory diseases (Tri et al., 2022).

Anti-Infective Activities

A study on compounds from Vangueria agrestis, including pomolic acid derivatives, reported their inhibitory effect against Trypanosoma brucei, suggesting their potential as anti-infective agents (Osman et al., 2018).

Future Directions

While there is some evidence of the potential anti-cancer properties of Pomolic acid 28-O-beta-D-glucopyranosyl ester , more research is needed to fully understand its mechanisms of action and potential therapeutic applications. Future studies could also explore its synthesis in more detail.

Biochemical Analysis

properties

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-1,10-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H58O9/c1-19-10-15-36(30(42)45-29-27(41)26(40)25(39)21(18-37)44-29)17-16-33(5)20(28(36)35(19,7)43)8-9-23-32(4)13-12-24(38)31(2,3)22(32)11-14-34(23,33)6/h8,19,21-29,37-41,43H,9-18H2,1-7H3/t19-,21-,22+,23-,24+,25-,26+,27-,28-,29+,32+,33-,34-,35-,36+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRIMLWHUVCZACL-HPUCWRFUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1(C)O)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H58O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101291398
Record name 28-O-β-D-Glucopyranosyl pomolic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101291398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

634.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

83725-24-0
Record name 28-O-β-D-Glucopyranosyl pomolic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83725-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 28-O-β-D-Glucopyranosyl pomolic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101291398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: What is the significance of Pomolic acid 28-O-beta-D-glucopyranosyl ester in the context of the research on Ilex species?

A1: While the specific compound "this compound" is not explicitly mentioned in the provided abstracts, a closely related compound, 3beta-O-[beta-D-glucopyranosyl-(1-->3)-[2-O-acetyl-(1-->2]]-alpha-L-arabinopyranosyl this compound, referred to as affinoside 1, was isolated from Ilex affinis []. This finding, along with the isolation of other triterpenoid glycosides, contributes to the understanding of the chemical diversity within the Ilex genus. This is particularly relevant for distinguishing Ilex paraguariensis ("erva mate") from its adulterant species [].

Q2: Does the research mention any biological activity associated with this compound or its derivatives?

A2: The research specifically mentions investigating the in vitro antitrypanosomal activity of some Ilex triterpenoids []. Although it doesn't specify if this compound or affinoside 1 were included in these assays, the study highlights the potential of these compounds as lead structures for developing new treatments against trypanosomiasis.

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